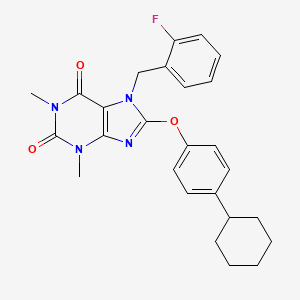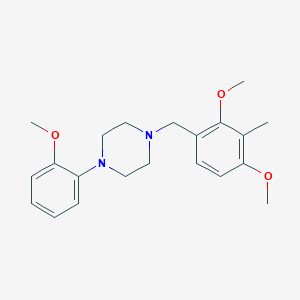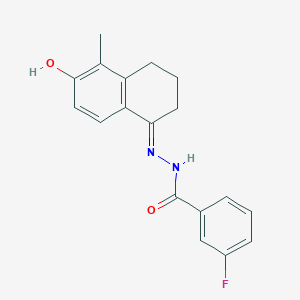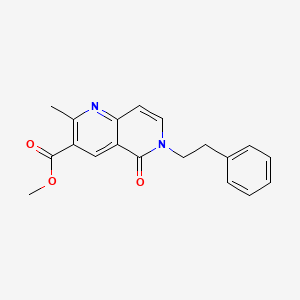
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is a chemical compound with potential therapeutic applications. It belongs to the class of isoxazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation and cancer progression. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. It can also activate the p53 tumor suppressor pathway, which plays a critical role in preventing cancer development.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole can have various biochemical and physiological effects. For example, it can reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress.
实验室实验的优点和局限性
One advantage of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is its relatively simple synthesis method. It can be easily prepared in the laboratory using commercially available starting materials. Another advantage is its potential as a lead compound for drug development. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing.
One limitation of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is its limited solubility in aqueous solutions. This can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo. Another limitation is its potential toxicity. While it has shown promising therapeutic effects in vitro, further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that it can protect neurons against oxidative stress and inflammation, which are thought to contribute to the development of diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as a treatment for autoimmune diseases. Studies have shown that it can inhibit the production of autoantibodies and reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is a promising compound with potential therapeutic applications in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential as a treatment for other diseases.
合成方法
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been described in the literature. One method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and a base such as triethylamine to yield the final product.
科学研究应用
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been studied for its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.
Another area of research is its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit their proliferation and migration.
属性
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-7-9(2-3-11(10)14-8)12-4-5-13-15-12/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVBKQBBUJVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)

![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)


![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6122269.png)

![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122277.png)